molecular formula C8H8IN3S B13315552 3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13315552
M. Wt: 305.14 g/mol
InChI Key: IBODXWGQRLIVMF-UHFFFAOYSA-N
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Description

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine (CAS: 1535369-31-3) is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a 5-iodothiophene moiety at the 3-position. Its molecular formula is C₈H₈IN₃S, with a molecular weight of 305.14 g/mol .

Properties

Molecular Formula

C8H8IN3S

Molecular Weight

305.14 g/mol

IUPAC Name

5-(5-iodothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8IN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3

InChI Key

IBODXWGQRLIVMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CSC(=C2)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Scientific Research Applications

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features References
3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine C₈H₈IN₃S 305.14 5-Iodothiophene, 1-methyl High molecular weight due to iodine; potential for halogen bonding
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 4-Chlorophenyl, 1-methyl Chlorine enhances lipophilicity; smaller halogen reduces steric bulk
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.21 Phenyl, 3-methyl Simpler structure; phenyl group may improve π-π stacking interactions
1-[(3-Chlorothiophen-2-YL)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S 243.72 3-Chlorothiophene, 5-methyl Chlorothiophene introduces electron-withdrawing effects; thiophene enhances planarity
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀FN₃ 191.21 4-Fluorophenyl, 1-methyl Fluorine improves metabolic stability; smaller halogen minimizes steric effects

Key Research Findings

  • Crystallographic Data : While the target compound lacks reported crystal structures, related pyrazol-5-amine derivatives (e.g., compound 10c in ) show high data completeness (99.8% at θ = 26.37°) and low R-values (R1 = 0.0245), suggesting robust structural refinement methodologies .
  • Hydrogen Bonding : Etter’s graph-set analysis () indicates that pyrazole-amine derivatives often form N–H···N hydrogen bonds, influencing crystal packing and stability .
  • Synthetic Flexibility : One-pot reductive amination strategies () demonstrate efficient routes to N-heterocyclic amines, which could be adapted for the target compound .

Biological Activity

3-(5-Iodothiophen-3-YL)-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by the presence of a thiophene ring with an iodine substitution. This structural feature is significant as it can influence the compound's biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C9H10IN3S
  • Molecular Weight : 319.17 g/mol
  • CAS Number : 1526536-89-9

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties. The presence of the iodine atom may enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents. The pyrazole moiety can inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Iodinated compounds have been studied for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. The unique structure of this compound may allow it to target specific cancer pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A study conducted on similar pyrazole derivatives indicated that compounds with iodine substitution exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of key enzymatic functions.
  • Anti-inflammatory Research : In vitro assays demonstrated that compounds structurally related to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential for therapeutic use in chronic inflammatory conditions.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific molecular targets involved.

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